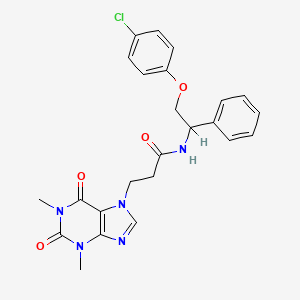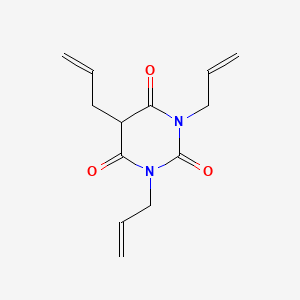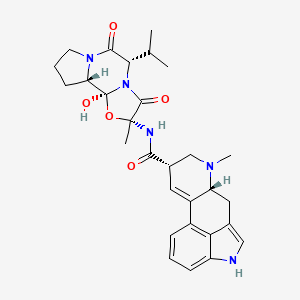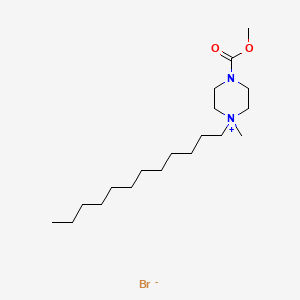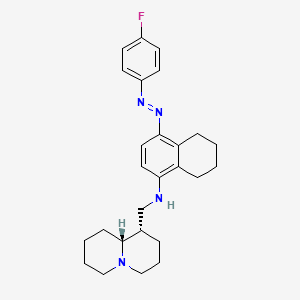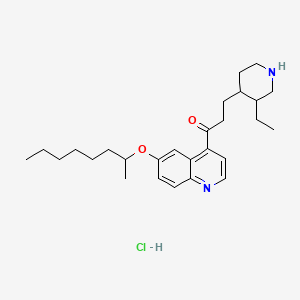
Estra-1,3,5(10)-trien-17-aminium, N,N,N-trimethyl-3-(2-(trimethylammonio)ethoxy)-, diiodide, (17-beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estra-1,3,5(10)-trien-17-aminium, N,N,N-trimethyl-3-(2-(trimethylammonio)ethoxy)-, diiodide, (17-beta)- is a synthetic compound with significant applications in various scientific fields. This compound is known for its complex structure and unique properties, making it a subject of interest in chemical, biological, and medical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10)-trien-17-aminium, N,N,N-trimethyl-3-(2-(trimethylammonio)ethoxy)-, diiodide, (17-beta)- involves multiple steps, starting from the basic steroid structure. The process typically includes:
Formation of the steroid backbone: This involves the cyclization of squalene or similar precursors.
Introduction of the aminium group: This step requires the use of amination reactions, often involving reagents like ammonia or amines under controlled conditions.
Etherification: The ethoxy group is introduced through an etherification reaction, using ethyl alcohol and an acid catalyst.
Quaternization: The trimethylammonio groups are added through a quaternization reaction, using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure precise control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Estra-1,3,5(10)-trien-17-aminium, N,N,N-trimethyl-3-(2-(trimethylammonio)ethoxy)-, diiodide, (17-beta)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the iodide groups are replaced by other nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or cyano derivatives.
Applications De Recherche Scientifique
Estra-1,3,5(10)-trien-17-aminium, N,N,N-trimethyl-3-(2-(trimethylammonio)ethoxy)-, diiodide, (17-beta)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying steroid chemistry.
Biology: Investigated for its effects on cellular processes and as a potential tool for studying hormone-receptor interactions.
Medicine: Explored for its potential therapeutic applications, including hormone replacement therapy and as a treatment for certain cancers.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of Estra-1,3,5(10)-trien-17-aminium, N,N,N-trimethyl-3-(2-(trimethylammonio)ethoxy)-, diiodide, (17-beta)- involves its interaction with specific molecular targets, such as hormone receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol: A natural estrogen hormone with similar structural features but lacking the quaternary ammonium groups.
Tamoxifen: A selective estrogen receptor modulator used in the treatment of breast cancer.
Raloxifene: Another selective estrogen receptor modulator with applications in osteoporosis treatment.
Uniqueness
Estra-1,3,5(10)-trien-17-aminium, N,N,N-trimethyl-3-(2-(trimethylammonio)ethoxy)-, diiodide, (17-beta)- is unique due to its quaternary ammonium groups, which confer distinct chemical and biological properties. These groups enhance its solubility in water and its ability to interact with specific molecular targets, making it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
142575-13-1 |
|---|---|
Formule moléculaire |
C26H44I2N2O |
Poids moléculaire |
654.4 g/mol |
Nom IUPAC |
trimethyl-[2-[[(8R,9S,13S,14S,17S)-13-methyl-17-(trimethylazaniumyl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C26H44N2O.2HI/c1-26-15-14-22-21-11-9-20(29-17-16-27(2,3)4)18-19(21)8-10-23(22)24(26)12-13-25(26)28(5,6)7;;/h9,11,18,22-25H,8,10,12-17H2,1-7H3;2*1H/q+2;;/p-2/t22-,23-,24+,25+,26+;;/m1../s1 |
Clé InChI |
LWEFCZQLXGTRNG-VBCLIIPOSA-L |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[N+](C)(C)C)CCC4=C3C=CC(=C4)OCC[N+](C)(C)C.[I-].[I-] |
SMILES canonique |
CC12CCC3C(C1CCC2[N+](C)(C)C)CCC4=C3C=CC(=C4)OCC[N+](C)(C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


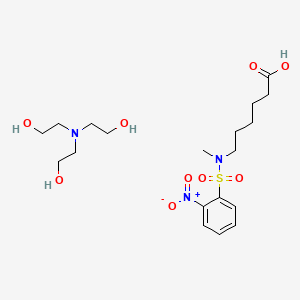

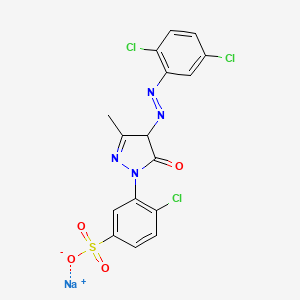
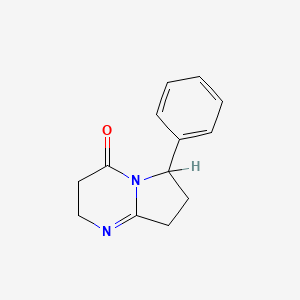
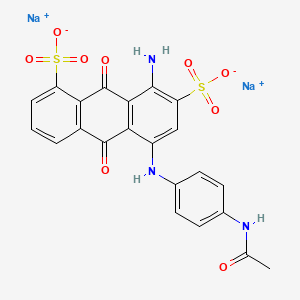

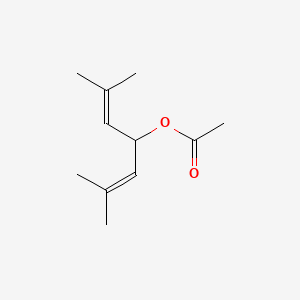
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)
